4-(Trifluoromethyl)cycloheptan-1-amine
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Overview
Description
4-(Trifluoromethyl)cycloheptan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a cycloheptane ring with an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)cycloheptan-1-amine typically involves the introduction of a trifluoromethyl group into a cycloheptane ring followed by amination. One common method involves the use of trifluoroacetyl chloride and cycloheptanone as starting materials. The reaction proceeds through the formation of a trifluoromethyl ketone intermediate, which is then reduced to the corresponding alcohol and subsequently converted to the amine via reductive amination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)cycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and isocyanates are commonly employed.
Major Products Formed
The major products formed from these reactions include trifluoromethylated amides, sulfonamides, and various fluorinated derivatives, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
4-(Trifluoromethyl)cycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with unique properties such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)cycloheptan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cycloheptan-1-amine
- 4-(Propan-2-yl)-1-(trifluoromethyl)cycloheptan-1-amine hydrochloride
- Trifluoromethyl ketimines
Uniqueness
4-(Trifluoromethyl)cycloheptan-1-amine is unique due to its specific combination of a trifluoromethyl group and a cycloheptane ring with an amine functional group. This structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H14F3N |
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Molecular Weight |
181.20 g/mol |
IUPAC Name |
4-(trifluoromethyl)cycloheptan-1-amine |
InChI |
InChI=1S/C8H14F3N/c9-8(10,11)6-2-1-3-7(12)5-4-6/h6-7H,1-5,12H2 |
InChI Key |
IVPFJTHFLFUUHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC(C1)N)C(F)(F)F |
Origin of Product |
United States |
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